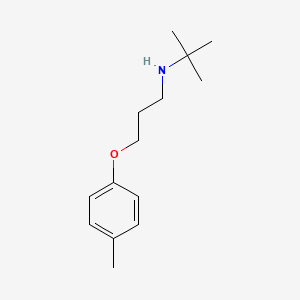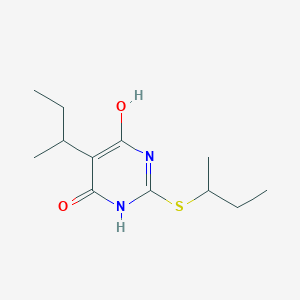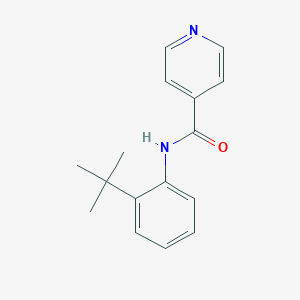![molecular formula C21H22BrN3O8 B5169820 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)
1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate, also known as BPIP, is a chemical compound that has been used in scientific research for its potential therapeutic applications. BPIP is a piperazine derivative that has been found to exhibit biological activity, making it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate is not fully understood, but it is thought to involve the modulation of various signaling pathways and receptors. 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been shown to bind to certain receptors, such as the 5-HT1A receptor, and modulate their activity. 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has also been found to inhibit certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. These mechanisms of action may contribute to the biological activity of 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate.
Biochemical and Physiological Effects:
1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the activity of immune cells. In vivo studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate can reduce anxiety-like behavior in rodents and inhibit the growth of tumors in mice. However, the precise biochemical and physiological effects of 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has several advantages for lab experiments, including its relatively low cost, high purity, and potential therapeutic applications. However, there are also limitations to its use in lab experiments. 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been found to have low solubility in water, which may limit its use in certain assays. Additionally, the precise mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate is not fully understood, which may complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate. One direction is the further exploration of its potential therapeutic applications, particularly in the treatment of cancer and anxiety disorders. Another direction is the elucidation of its precise mechanism of action, which may lead to the development of more potent and specific analogs. Additionally, the development of more efficient synthesis methods for 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate may facilitate its use in future experiments. Overall, 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate is a promising compound that has the potential to contribute to the advancement of scientific research.
Métodos De Síntesis
1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate can be synthesized using a two-step process. The first step involves the reaction of 4-bromophenol with acetyl chloride in the presence of a base to form 4-bromophenyl acetate. The second step involves the reaction of 4-bromophenyl acetate with 3-nitrobenzylpiperazine in the presence of a reducing agent to form 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate. The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been reported in several scientific publications, and the purity of the compound can be confirmed using various analytical techniques.
Aplicaciones Científicas De Investigación
1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been studied for its potential therapeutic applications in several scientific fields, including neuroscience, oncology, and immunology. In neuroscience, 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been found to modulate the activity of certain neurotransmitter receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. In oncology, 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been shown to inhibit the proliferation of certain cancer cells, such as breast cancer cells, by inducing cell cycle arrest and apoptosis. In immunology, 1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate has been found to modulate the activity of certain immune cells, such as macrophages, which play a role in the inflammatory response.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4.C2H2O4/c20-16-4-6-18(7-5-16)27-14-19(24)22-10-8-21(9-11-22)13-15-2-1-3-17(12-15)23(25)26;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRIWVVLQQKLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B5169739.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B5169740.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)

![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5169810.png)
![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)
